molecular formula C13H22N4 B11782614 2-Isobutyl-6-(piperidin-4-yl)pyrimidin-4-amine

2-Isobutyl-6-(piperidin-4-yl)pyrimidin-4-amine

Cat. No.: B11782614
M. Wt: 234.34 g/mol
InChI Key: UAZZDZXENGWIKB-UHFFFAOYSA-N
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Description

2-Isobutyl-6-(piperidin-4-yl)pyrimidin-4-amine is a chemical compound that features a pyrimidine ring substituted with an isobutyl group and a piperidin-4-yl group

Preparation Methods

The synthesis of 2-Isobutyl-6-(piperidin-4-yl)pyrimidin-4-amine typically involves multi-step organic synthesis. One common route includes the formation of the pyrimidine ring followed by the introduction of the isobutyl and piperidin-4-yl groups. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity. Industrial production methods may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and efficiency .

Chemical Reactions Analysis

2-Isobutyl-6-(piperidin-4-yl)pyrimidin-4-amine undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert certain functional groups within the compound.

    Substitution: Nucleophilic substitution reactions can introduce different substituents onto the pyrimidine ring, altering the compound’s properties.

    Cyclization: This reaction can form additional rings, potentially leading to more complex structures

Scientific Research Applications

2-Isobutyl-6-(piperidin-4-yl)pyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Isobutyl-6-(piperidin-4-yl)pyrimidin-4-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways. For example, it could inhibit protein kinases, affecting cell signaling and proliferation .

Comparison with Similar Compounds

2-Isobutyl-6-(piperidin-4-yl)pyrimidin-4-amine can be compared with other pyrimidine derivatives, such as:

The uniqueness of this compound lies in its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

Molecular Formula

C13H22N4

Molecular Weight

234.34 g/mol

IUPAC Name

2-(2-methylpropyl)-6-piperidin-4-ylpyrimidin-4-amine

InChI

InChI=1S/C13H22N4/c1-9(2)7-13-16-11(8-12(14)17-13)10-3-5-15-6-4-10/h8-10,15H,3-7H2,1-2H3,(H2,14,16,17)

InChI Key

UAZZDZXENGWIKB-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC1=NC(=CC(=N1)N)C2CCNCC2

Origin of Product

United States

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